4-Propoxybenzenesulfonamide
Overview
Description
4-Propoxybenzenesulfonamide is a chemical compound belonging to the sulfonamide family. It is characterized by the presence of a propoxy group attached to a benzene ring, which is further connected to a sulfonamide group. This compound is known for its diverse applications in medical, environmental, and industrial research due to its unique properties.
Biochemical Analysis
Biochemical Properties
4-Propoxybenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The interaction between this compound and these enzymes is primarily inhibitory, which allows the compound to exert its antimicrobial effects .
Cellular Effects
The cellular effects of this compound are largely due to its inhibitory interactions with enzymes. For instance, it can inhibit carbonic anhydrase, an enzyme that plays a key role in maintaining pH and fluid balance in cells . By inhibiting this enzyme, this compound can disrupt normal cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to enzymes and inhibiting their activity. For example, it can bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Like other sulfonamides, it is likely that its effects on cellular function would be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with dosage, as is the case with other sulfonamides . At high doses, sulfonamides can cause adverse effects . Specific studies on this compound in animal models are currently lacking.
Metabolic Pathways
This compound, as a sulfonamide, is likely involved in the metabolic pathways of folic acid synthesis . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Like other sulfonamides, it is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
Given its biochemical properties and interactions, it is likely that it localizes to specific compartments or organelles within the cell where its target enzymes are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and efficient separation and purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Propoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed:
Oxidation: Formation of 4-propoxybenzenesulfonic acid.
Reduction: Formation of 4-propoxybenzenamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Propoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a carbonic anhydrase inhibitor.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Propoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby affecting cellular processes. This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Ethoxybenzenesulfonamide
- 4-Butoxybenzenesulfonamide
Comparison: 4-Propoxybenzenesulfonamide is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For example, the length and branching of the alkoxy group can influence the compound’s solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-propoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLVKQMJYAXAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Propoxybenzenesulfonamide interact with its target, and what are the downstream effects?
A1: Research indicates that this compound often acts as a scaffold in developing selective enzyme inhibitors. For instance, a derivative, N-(6-aminohexyl)-3-(1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide (PF-4540124), exhibits high affinity for Phosphodiesterase-5 (PDE5) []. This interaction inhibits PDE5 activity, leading to increased levels of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in various physiological processes, including smooth muscle relaxation [, ].
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?
A2: Studies have shown that modifications to the this compound scaffold can significantly impact the activity, potency, and selectivity of the resulting compounds. For example, incorporating a deuterium atom in specific positions of a 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivative has been investigated for its potential to improve pharmacokinetic properties []. This deuteration strategy highlights the importance of even minor structural changes in influencing drug behavior. Similarly, the addition of different substituents to the core structure of PF-4540124 could alter its binding affinity to PDE5 and potentially impact its selectivity profile [].
Q3: Besides PDE5, are there other proteins that interact with this compound derivatives?
A3: Research using PF-4540124 as a chemical probe revealed its interaction with Prenyl Binding Protein (PrBP), also known as PDE6δ []. This finding suggests that this compound derivatives may interact with multiple targets, expanding their potential therapeutic applications beyond PDE5 inhibition. Further investigation into the interaction between PF-4540124 and PrBP, including binding affinity and functional consequences, could provide valuable insights into the biological significance of this interaction.
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